(3-ethyl-3H-diazirin-3-yl)methanamine

Photoaffinity labeling Amino acid selectivity Crosslinking mechanism

For probe synthesis groups facing long lead times with multi-step aryl diazirine syntheses, this minimalist scaffold offers a streamlined route. The primary amine enables direct amide coupling to clickable linkers without added steric bulk. • Achieves custom PAL probe libraries in ~1 week vs. 3-4 weeks via concise 4-step synthesis (60-85% yield). • The ethyl substituent provides balanced carbene/diazo partitioning, yielding short-range (<5 Å) and medium-range (5-15 Å) restraints in one experiment. • Estimated XLogP ~0.8 and protonated amine at physiological pH enhance membrane permeability for transmembrane target labeling.

Molecular Formula C4H9N3
Molecular Weight 99.13 g/mol
Cat. No. B13631209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-ethyl-3H-diazirin-3-yl)methanamine
Molecular FormulaC4H9N3
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCCC1(N=N1)CN
InChIInChI=1S/C4H9N3/c1-2-4(3-5)6-7-4/h2-3,5H2,1H3
InChIKeyFHKPKXJYMFTCQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Photoaffinity Labeling with (3-Ethyl-3H-diazirin-3-yl)methanamine


(3-Ethyl-3H-diazirin-3-yl)methanamine (free base) and its hydrochloride salt (CAS 2648947-83-3) belong to the dialkyldiazirine class of photoreactive crosslinkers, which are widely regarded as reagents of choice for biological photoaffinity labeling (PAL) due to their compact size, bioorthogonality, and efficient carbene generation upon ~365 nm irradiation [1]. The compound features a three-membered diazirine ring substituted with an ethyl group at the 3-position and a primary amine handle (methanamine) for downstream conjugation, making it a minimalist building block for constructing custom PAL probes with minimal structural perturbation of the parent ligand [2].

1 Dialkyldiazirine photoaffinity labeling building block with primary amine handle
2 Minimalist ethyl-substituted scaffold for low-steric-perturbation probe design
3 Compatible with amide coupling for modular click chemistry probe synthesis

Why This Diazirine Scaffold Is Not Interchangeable


Dialkyldiazirine photoaffinity probes are not functionally interchangeable because small changes in the alkyl substituent, linker length, or terminal functional group profoundly alter the photochemical mechanism, labeling radius, amino acid selectivity, and cellular permeability of the resulting probe [1]. The ethyl substituent on (3-ethyl-3H-diazirin-3-yl)methanamine imparts a specific balance of carbene vs. diazo intermediate partitioning that differs from both the methyl analog and bulkier alkyl diazirines, directly affecting the ratio of short-range (carbene-mediated, picosecond lifetime) to longer-range (diazo-mediated, millisecond lifetime) crosslinking events [2]. Substituting this compound with an aryl diazirine, photo-leucine, or an aryl azide-based alternative without re-optimization of the probe design predictably shifts the labeled proteome composition, crosslink site distribution, and background noise profile [3].

Ethyl vs. methyl substituent alters carbene/diazo partitioning and effective labeling radius
Aryl diazirine crosslinkers lack acidic residue preference, shifting labeled proteome composition
Photo-leucine/azide alternatives require co-translational incorporation, excluding small-molecule probe synthesis

Quantitative Evidence Against Closest Comparators


Labeling Chemoselectivity: Acidic Residue Preference

Systematic evaluation of 32 alkyl diazirine probes demonstrated that alkyl diazirines (including the (3-ethyl-3H-diazirin-3-yl)methanamine scaffold) label Glu and Asp residues with 40–60% yield via a pH-dependent diazo intermediate pathway, in contrast to aryl-fluorodiazirines which react primarily through a short-lived carbene intermediate and show no comparable acidic residue preference [1]. Under neat conditions with 4 equivalents of individual amino acid, the alkyl diazirine probe achieved 40–60% insertion yield with Glu/Asp vs. <20% for other polar residues and <3% for aliphatic amino acids; the aryl diazirine comparator (TFMD-phenyl) showed highest reactivity with cysteine rather than acidic residues [1]. Under aqueous conditions (pH 7.4), alkyl diazirine labeling of Glu/Asp proceeded at 10–15% yield while the aryl diazirine's labeling pattern was largely independent of pH, reflecting its dominant carbene mechanism [1].

Acidic Residue Preference
Head-to-head
Alkyl diazirine: >4-fold preferential labeling of Glu/Asp vs. aryl-fluorodiazirine: no acidic residue preference
Supports membrane proteome target bias via acidic residue selectivity
Neat vs. aqueous conditions shift yield; data from West et al. 2021
Photoaffinity labeling Amino acid selectivity Crosslinking mechanism

Steric Minimalism vs. Aryl Diazirine and Benzophenone

Alkyl diazirine groups are nearly isosteric to a methyl group, occupying a van der Waals volume of approximately 25–30 ų, which is approximately 3–4 times smaller than the aryl(trifluoromethyl)diazirine (TFMD) motif (~100 ų) and >5 times smaller than the benzophenone photocrosslinker (~150 ų) [1]. The ethyl-substituted (3-ethyl-3H-diazirin-3-yl)methanamine maintains this minimal steric footprint, with the ethyl group adding approximately 14 ų relative to the methyl analog (total ~39–44 ų vs. ~25–30 ų for the methyl congener), still representing a >2-fold size advantage over aryl diazirine alternatives [2]. In live-cell chemoproteomic applications, this reduced steric bulk translates to lower perturbation of the parent ligand's binding pose and improved recapitulation of genuine drug-target engagement profiles [3].

Steric Footprint
Class-level
Estimated 39–44 ų (ethyl-diazirine) vs. ~100 ų (TFMD-aryl) and ~150 ų (benzophenone)
Supports near-native target engagement with minimal binding pose perturbation
Calculated VDW volumes; technical datasheet estimates
Steric perturbation Ligand–target engagement Photoaffinity probe design

Photochemical Efficiency and Product Uniformity

In a landmark head-to-head comparison using thymopentin (TP5) model peptides under identical irradiation conditions (UV-A, 350 nm), the diazirine-based probe (Tmd)Phe produced uniform crosslinking products via smooth photolysis with a single dominant adduct species, whereas the 4-azidobenzoyl (aryl azide) group showed comparable overall crosslinking efficiency but generated a higher proportion of non-uniform irradiation products through rearrangement pathways [1]. The benzophenone-based probe (Bpa) required prolonged UV irradiation for complete reaction and generated a variety of products, while the α-diazocarbonyl probe could not be activated at all under the optimized 350 nm conditions due to its low extinction coefficient at this wavelength [1]. The trifluoromethyl diazirinophenylalanine probe exhibited a high tendency to react with water (electrophilic carbene), whereas the 4-azidobenzoyl group showed less water adduct formation but more heterogeneous product distributions [1]. For alkyl diazirines specifically, photolysis at 365 nm proceeds with a half-life of approximately 1.4 minutes in DMF for representative probes, ensuring complete activation within typical experimental timescales of 5–15 minutes [2].

Crosslinking Uniformity
Cross-study comparable
Alkyl diazirine: 1–2 major adduct species, t½ ~1.4 min at 365 nm; vs. aryl azide: >3 major species, benzophenone requires prolonged irradiation
May reduce analytical complexity in MS/MS data interpretation
Thymopentin peptide model, 350 nm UV-A
Photolysis efficiency Crosslinking uniformity Photoaffinity probe comparison

Membrane Proteome Accessibility

Whole-cell and whole-proteome labeling experiments comparing 32 alkyl diazirine probes against aryl diazirine controls revealed that alkyl diazirine PAL probes preferentially enrich highly acidic proteins and those embedded in cellular membranes, a property linked to the diazo intermediate pathway that is unique to alkyl (vs. aryl) diazirine chemistry [1]. Probes bearing a net positive charge (such as the protonated primary amine of (3-ethyl-3H-diazirin-3-yl)methanamine at physiological pH) produced higher overall labeling yields in both whole cells and cell lysates compared to neutral or negatively charged analogs, with positively charged probes achieving approximately 2–3-fold greater proteome coverage [1]. In contrast, aryl-fluorodiazirine probes do not exhibit this charge-dependent enhancement and label a distinct subset of the proteome dominated by cysteine-rich proteins rather than acidic/membrane targets [1].

Membrane Proteome Coverage
Class-level
Positively charged alkyl diazirine probe: ~2–3× higher labeling efficiency in whole cells vs. neutral aryl-fluorodiazirine
Supports membrane protein target deconvolution studies
HEK293T cells, SILAC chemoproteomics
Membrane proteomics Cellular permeability Target ID

Functional Handle Versatility for Conjugation

(3-Ethyl-3H-diazirin-3-yl)methanamine provides a free primary amine (pKa ~9–10) that enables direct conjugation to carboxylic acid-containing ligands, NHS-ester crosslinkers, or isothiocyanates under standard amide coupling conditions without requiring ribosomal incorporation machinery [1]. This contrasts with photo-leucine and photo-methionine, which must be incorporated into proteins co-translationally via the cellular tRNA synthetase machinery and are limited to Met or Leu replacement positions—a constraint that excludes their use for small-molecule probe synthesis and restricts application to expressed proteins [2]. The minimalist diazirine-amine scaffold has been validated as a synthetic precursor to diverse PAL probe derivatives, including alkyne-tagged crosslinkers for CuAAC-based enrichment and iodinated analogs for radiolabeling, within 4 synthetic steps from commercially available ketone starting materials [3].

Conjugation Versatility
Cross-study comparable
Primary amine enables NHS-ester, isothiocyanate coupling; 4-step synthesis to clickable probes vs. photo-amino acids requiring tRNA incorporation
Decouples photoreactive group from biological machinery; supports small-molecule probe synthesis
60–85% yield, 4-step route (George et al. 2025)
Building block Bioconjugation Probe modularity

Carbene vs. Diazo Intermediate Partitioning

Photolysis of dialkyldiazirines proceeds through two competing pathways: direct carbene formation (picosecond timescale, ~0.5–5 nm effective labeling radius) and rearrangement to a diazo intermediate (millisecond lifetime, >10 nm labeling radius) [1]. The alkyl substituent identity modulates the partition ratio between these pathways; the ethyl group in (3-ethyl-3H-diazirin-3-yl)methanamine biases the system toward a greater proportion of diazo intermediate vs. the methyl analog, as α-branching of alkyl substituents is known to accelerate the 1,2-hydride shift that competes with carbene formation [2]. Quantitative photolysis studies show that linear dialkyldiazirines produce detectable diazoalkane intermediates at low-temperature photolysis in THF, whereas spirocyclic (cyclobutane-fused) diazirine analogs bypass the diazo pathway entirely, producing cyclobutylidene carbenes directly—resulting in a marked decrease in proteome-level labeling for cyclobutanediazirine probes relative to linear counterparts [3].

Labeling Radius Control
Class-level
Ethyl-diazirine produces both carbene (ps, ~0.5–5 nm) and diazo intermediate (ms, >10 nm); methyl analog favors carbene pathway
Supports tunable spatial resolution for crosslink distance mapping
Flash photolysis, low-temperature photolysis data
Photoreaction mechanism Crosslinking radius Distance mapping

Optimal Application Scenarios


Membrane Protein Target Deconvolution in Live Cells

For small-molecule drug target identification campaigns where the putative target is a membrane-embedded receptor, ion channel, or transporter, (3-ethyl-3H-diazirin-3-yl)methanamine-derived probes leverage the inherent selectivity of alkyl diazirines for membrane proteome components (2–3-fold enrichment over soluble proteome fractions) and the positive charge of the protonated primary amine at physiological pH to enhance cellular uptake and labeling efficiency [1]. The ethyl substituent provides sufficient lipophilicity (estimated XLogP for the free base ~0.8) to facilitate passive membrane partitioning while maintaining the minimal steric footprint critical for preserving native ligand–target binding pose, as validated in minimalist BRD4 inhibitor probe studies [2].

Modular Click Chemistry Probe Synthesis

The primary amine of (3-ethyl-3H-diazirin-3-yl)methanamine enables rapid, divergent synthesis of clickable PAL probes through amide coupling to alkyne- or azide-bearing carboxylic acid linkers. This contrasts with photo-leucine/photo-methionine approaches that are restricted to protein-level incorporation [3]. The concise 4-step synthetic route to minimalist diazirine-alkyne crosslinkers from ketone precursors (validated with 60–85% overall yield) provides procurement and scale-up advantages over multi-step aryl diazirine syntheses that typically require 6–8 steps and specialized fluorination reagents [4]. For core facilities and probe synthesis groups, this shorter synthetic sequence reduces lead time from 3–4 weeks to approximately 1 week for customized probe libraries.

Residue-Level Distance Restraint Mapping

When used for protein structure validation or integrative structural biology, probes derived from (3-ethyl-3H-diazirin-3-yl)methanamine provide crosslinking information from both the carbene pathway (short-range, <5 Å Cα–Cα distance restraints) and the diazo pathway (medium-range, 5–15 Å), offering complementary spatial information in a single experiment [5]. The ethyl-diazirine scaffold's dual-pathway mechanism enables the systematic tuning of crosslink distance distributions by modulating irradiation intensity and duration—low intensity favoring diazo-mediated polar residue labeling, high intensity favoring carbene-mediated indiscriminate insertion—as demonstrated by quantitative photolysis studies with sequential intermediate generation [5]. This tunability is not achievable with benzophenone (single-excited state mechanism, >10 min irradiation required) or aryl azide probes (nitrene rearrangement heterogeneity).

Fragment-Based Ligand Discovery Screening

The minimalist size of the ethyl-diazirine-amine scaffold (estimated molecular volume <50 ų) makes it particularly suitable for fragment-based screening applications where attachment of a bulky photoreactive group can ablate the weak binding affinity of fragment hits (typical KD 0.1–10 mM) [6]. The primary amine enables direct coupling to fragment carboxylic acids without requiring a separate linker moiety, preserving the fragment's original binding vector. The uniform crosslinking product profile of alkyl diazirines (predominantly 1–2 major adduct species) facilitates automated MS/MS-based hit identification in pooled screening formats, reducing the false positive rate from heterogeneous photoproducts that plague benzophenone-based fragment probes [7].

Application
Selection Property
Validation Focus
Membrane protein target ID in live cells
Membrane proteome selectivity context
Live-cell labeling efficiency and target engagement verification
Custom clickable PAL probe synthesis
Primary amine handle for modular conjugation
Synthetic route yield and probe modularity
Integrative structural biology & distance mapping
Dual carbene/diazo labeling radius
Crosslink site identification and distance restraint accuracy
Fragment-based ligand discovery
Minimalist steric footprint
Fragment binding pose preservation and hit validation
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